molecular formula C13H13N3O2S B2998466 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-07-0

6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2998466
CAS No.: 1706135-07-0
M. Wt: 275.33
InChI Key: LAXAKFPBEDSTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a fused bicyclic heterocycle comprising a pyrrolidine ring fused to a pyrimidine ring, with a tosyl (p-toluenesulfonyl) group at the 6-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antimicrobial agents . The tosyl group enhances stability during synthesis and can modulate physicochemical properties such as solubility and lipophilicity, influencing biological activity .

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-10-2-4-12(5-3-10)19(17,18)16-7-11-6-14-9-15-13(11)8-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAKFPBEDSTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyrimidine precursor in the presence of a tosylating agent. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaN3 in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolo[3,4-d]pyrimidine oxides.

    Reduction: Formation of reduced pyrrolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Core Structure Variations

  • Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds like 4-(phenylamino)pyrazolo[3,4-d]pyrimidine (, Figure 15A) share a fused pyrimidine core but replace the pyrrolidine ring with a pyrazole. This substitution alters electronic properties and hydrogen-bonding capacity, affecting target binding .
  • Thieno[3,2-d]pyrimidines: These derivatives incorporate a thiophene ring instead of pyrrolidine, increasing aromaticity and altering pharmacokinetic profiles .

Substituent Effects

  • In contrast, the tosyl group in the target compound introduces a polar sulfonyl moiety, balancing lipophilicity and solubility .
  • Halogenated Derivatives : 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride () includes a chloro substituent, which increases electrophilicity and reactivity in cross-coupling reactions. The tosyl group, however, acts as a leaving group in nucleophilic substitutions, enabling diverse functionalizations .
  • Benzyl-Substituted Analogues : 6-Benzyl-2,4-dichloro derivatives () introduce steric bulk and aromatic π-π interactions, whereas the tosyl group’s sulfonyl moiety may engage in hydrogen bonding or electrostatic interactions with biological targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted) Key Substituent Effects
6-Tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 337.39 (C₁₃H₁₅N₃O₂S) Low in water; soluble in DMSO ~2.5 Tosyl enhances stability, moderate lipophilicity
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 163.22 (C₈H₁₁N₃) Moderate in organic solvents ~1.8 Methyl groups increase lipophilicity
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 194.06 (C₆H₇N₃·2HCl) High in aqueous solutions ~1.2 Chloride salt improves aqueous solubility
6-Benzyl-2,4-dichloro derivative () 308.17 (C₁₃H₁₂Cl₂N₄) Low in water; soluble in THF ~3.0 Benzyl and chloro groups add hydrophobicity

Biological Activity

6-Tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available starting materials through methods such as cyclization reactions involving tosylation steps.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown promising results against several cancer cell lines.

Compound Cell Line IC50 (nM) Mechanism of Action
This compoundMDA-MB-435 (breast cancer)<50Microtubule depolymerization
4-Substituted derivativesA549 (lung cancer)9.0Inhibition of cell proliferation

In a study evaluating the antiproliferative effects of pyrrolo[3,4-d]pyrimidines, it was found that certain derivatives exhibited IC50 values below 40 nM against tumor cells, indicating high potency in inhibiting cell growth and inducing apoptosis through microtubule destabilization mechanisms .

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound's structural features allow it to bind effectively to tubulin, inhibiting its polymerization and causing microtubule depolymerization.

Case Studies

  • Case Study on Antiproliferative Activity : A series of pyrrolo[3,4-d]pyrimidines were synthesized and tested for their antiproliferative effects against various cancer cell lines. The study highlighted that modifications on the pyrrolo ring significantly influenced the potency and selectivity towards different cancer types .
  • Mechanistic Insights : Further investigations into the mechanism revealed that compounds similar to this compound could circumvent drug resistance mechanisms often seen in cancer therapies by avoiding P-glycoprotein (Pgp) mediated efflux .

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives via aza-Wittig reactions?

The synthesis typically involves reacting iminophosphorane derivatives with phenyl isocyanate in dry methylene dichloride under nitrogen at room temperature. After 8–10 hours at 0–5°C, the solvent is removed under reduced pressure, and the product is purified via recrystallization from ethanol or petroleum ether. Triethylamine is added dropwise to stabilize intermediates, and triphenylphosphine oxide is precipitated and filtered .

Q. How can the purity of synthesized 6-tosyl-pyrrolo[3,4-d]pyrimidine derivatives be validated?

Analytical methods include high-performance liquid chromatography (HPLC) with ammonium acetate buffer (pH 6.5) for assay validation, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Residual solvents should comply with pharmacopeial standards, as outlined in impurity profiling protocols .

Q. What are the key challenges in stabilizing 6-tosyl-pyrrolo[3,4-d]pyrimidine during storage?

The compound is sensitive to moisture and light. Storage at 2–8°C under inert gas (e.g., nitrogen) is recommended. Degradation products, such as oxidized tosyl groups, can be monitored via HPLC with UV detection at λmax ≈ 250 nm .

Advanced Research Questions

Q. How do structural modifications at the 5- and 6-positions of pyrrolo[3,4-d]pyrimidine derivatives influence their inhibitory activity against tyrosine kinases?

Substitutions at the 5-position (e.g., methyl or ethyl groups) enhance steric hindrance, improving selectivity for Src-family kinases. At the 6-position, tosyl groups increase hydrophobicity, promoting membrane permeability. For example, 5-ethyl derivatives show IC50 values <2 nM in enzyme inhibition assays, while 6-chloro analogs exhibit reduced activity due to electronic effects .

Q. What mechanistic insights explain the neurotropic effects of pyrrolo[3,4-d]pyrimidine derivatives like MS-818?

MS-818 (2-piperadino-6-methyl-5-oxo-5,6-dihydro(7H)pyrrolo[3,4-d]pyrimidine) accelerates peripheral nerve regeneration by modulating axonal guidance proteins (e.g., semaphorins) and enhancing Schwann cell proliferation. In vivo studies in mice demonstrate a 40% increase in nerve fiber density post-crush injury compared to controls .

Q. How can computational modeling guide the design of pyrrolo[3,4-d]pyrimidine-based EGFR inhibitors?

Molecular docking studies reveal that trisubstituted derivatives (e.g., 2,5,6-trisubstituted analogs) occupy the ATP-binding pocket of EGFR. Methyl-pyrrole substitutions at the 2-position improve binding affinity (IC50 = 5.31 µM), while bulky aryl groups at the 5-position reduce steric clashes. Free energy perturbation (FEP) calculations validate these interactions .

Methodological Guidance

Q. What strategies mitigate side reactions during the aza-Wittig synthesis of pyrrolo[3,4-d]pyrimidines?

  • Use anhydrous solvents (e.g., dry methylene dichloride) to prevent hydrolysis of iminophosphorane intermediates.
  • Maintain reaction temperatures below 5°C to suppress carbodiimide dimerization.
  • Employ triphenylphosphine oxide precipitation with ether to isolate pure cyclized products .

Q. How are IC50 values determined for pyrrolo[3,4-d]pyrimidine inhibitors in enzyme assays?

In situ GARFTase inhibition assays involve incubating KB cells with test compounds (e.g., 1–100 nM) and measuring residual enzyme activity via radiometric or fluorometric methods. Data are normalized to controls and fitted to sigmoidal dose-response curves (e.g., GraphPad Prism). Example IC50 values: 1.2 nM for compound 2d and 1.5 nM for compound 9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.